[2-imino-1-(2-morpholin-4-ylethyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]-N-prop-2-enylcarboxamide
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Overview
Description
- It falls within the category of synthetic cannabinoids and is also referred to as A-796,260 .
- The chemical structure consists of an indole ring system with a morpholine side chain and a cyclopropyl group.
- CAS Number: 895155-26-7.
1-(2-Morpholin-4-ylethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: is a synthetic compound with the IUPAC name .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature.
- it is likely that organic synthesis methods involving indole derivatives and morpholine reagents are employed.
- Industrial production methods remain proprietary and may involve multistep processes.
Chemical Reactions Analysis
Reactions: As a synthetic cannabinoid, it may undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents: These reactions likely involve standard organic reagents such as oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major Products: The specific products formed depend on the reaction conditions and functional groups present. Detailed studies are scarce.
Scientific Research Applications
Chemistry: Researchers study its synthetic pathways and reactivity.
Biology: Investigating its interactions with cannabinoid receptors and potential therapeutic effects.
Medicine: Possible applications in pain management, neurology, or other areas.
Industry: May have applications in pharmaceuticals or as a research tool.
Mechanism of Action
Targets: A-796,260 likely interacts with cannabinoid receptors (CB₁ and CB₂) in the endocannabinoid system.
Pathways: Activation of these receptors modulates neurotransmission, pain perception, and immune responses.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons or a list of similar compounds in the available literature.
Properties
Molecular Formula |
C21H24N6O3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H24N6O3/c1-2-6-23-20(28)15-14-16-19(24-17-5-3-4-7-26(17)21(16)29)27(18(15)22)9-8-25-10-12-30-13-11-25/h2-5,7,14,22H,1,6,8-13H2,(H,23,28) |
InChI Key |
XBSBKDUCPYTUJK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCN4CCOCC4 |
Origin of Product |
United States |
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